Merafloxacin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

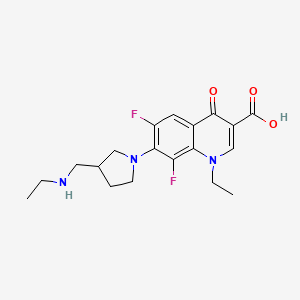

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Merafloxacin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merafloxacin, a fluoroquinolone antibiotic, has garnered significant attention for its dual-action potential as both an antibacterial and an antiviral agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound. Detailed data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel therapeutic agents.

Chemical Structure and Identification

This compound is a synthetic fluoroquinolone characterized by a core quinolone ring structure.

-

Chemical Structure:

(A 2D chemical structure image would be placed here in a real document)

-

Chemical Formula: C₁₉H₂₃F₂N₃O₃[1]

-

IUPAC Name: 1-Ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]

-

CAS Number: 91188-00-0[1]

-

Synonyms: CI-934[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 379.41 g/mol | [1] |

| Melting Point | 200-220.45 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in DMSO, Water, Ethanol. A clear solution of ≥ 1.11 mg/mL (2.93 mM) can be achieved using a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [3][4] |

| pKa | Not available | |

| XLogP3 | -0.1 |

Mechanism of Action

This compound exhibits both antibacterial and antiviral activities through distinct mechanisms.

Antibacterial Mechanism

As a member of the fluoroquinolone class, this compound's primary antibacterial mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

Antiviral Mechanism against SARS-CoV-2

This compound has been identified as a potent inhibitor of SARS-CoV-2 replication. Its antiviral activity stems from its ability to inhibit programmed -1 ribosomal frameshifting (-1 PRF), a crucial process for the translation of viral polyproteins.[5] By binding to the viral RNA pseudoknot, this compound disrupts the frameshifting process, leading to the production of non-functional viral proteins and subsequent inhibition of viral replication.[5] The IC₅₀ for this inhibition has been reported to be approximately 20 µM.[5]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound could not be identified in the searched literature. This information is often proprietary to the developing pharmaceutical company.

High-Throughput Screening for -1 PRF Inhibitors

This compound was identified as a -1 PRF inhibitor through a high-throughput screening of a compound library. The general workflow for such a screen is outlined below.

Quality Control and Analysis

The quality of this compound is typically confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[6] While specific, detailed protocols for this compound were not found, the following represents a general approach based on methods for similar fluoroquinolones.

4.3.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the this compound sample.

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column is commonly used for fluoroquinolone analysis.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance, or fluorescence detection for higher sensitivity.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (as determined by solubility tests) and diluted to an appropriate concentration for analysis.

-

Analysis: The retention time and peak area of the this compound sample are compared to a reference standard to determine purity.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, though solubility may be an issue and require a specific solvent system).

-

Experiments: ¹H NMR and ¹³C NMR are the primary experiments conducted. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural elucidation.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to confirm that they are consistent with the expected structure of this compound.

Conclusion

This compound is a promising therapeutic candidate with a unique dual-action mechanism. Its well-characterized chemical structure and emerging data on its antiviral properties make it a subject of significant interest for further research and development. This guide provides a foundational understanding of its key chemical and biological attributes to aid in these endeavors. Further studies are warranted to fully elucidate its therapeutic potential, particularly in the context of viral infections.

References

- 1. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. selleckchem.com [selleckchem.com]

Merafloxacin: A Technical Guide to a Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merafloxacin, a fluoroquinolone derivative, has emerged as a significant subject of research due to its potent antiviral properties, particularly against coronaviruses. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid[1] |

| CAS Number | 91188-00-0[1][2] |

| Molecular Formula | C₁₉H₂₃F₂N₃O₃ |

| Molar Mass | 379.40 g·mol⁻¹[1] |

| Synonyms | CI-934[2][3][4] |

Mechanism of Action: Inhibition of Programmed -1 Ribosomal Frameshifting

This compound exhibits its antiviral activity by inhibiting a crucial viral replication process known as programmed -1 ribosomal frameshifting (-1 PRF).[5][6][7] In many viruses, including SARS-CoV-2, -1 PRF is necessary for the translation of viral polyproteins by causing the ribosome to shift its reading frame.[5][6] This process is dependent on a specific RNA structure called a pseudoknot.[1] this compound is believed to interact with this RNA pseudoknot, thereby inhibiting the frameshifting process and ultimately impeding viral replication.[1][5][6]

The proposed mechanism involves this compound binding to the frameshift element (FSE) RNA. This interaction could either destabilize the pseudoknot, preventing the ribosome from pausing and shifting, or it might over-stabilize it, leading to prolonged stalling and disruption of translation.[5][6] Interestingly, a thermal shift assay indicated that this compound decreases the melting temperature of the FSE, suggesting it may act by destabilizing the RNA structure.[8]

Proposed mechanism of this compound action.Quantitative Data

This compound has demonstrated dose-dependent inhibition of -1 PRF for several betacoronaviruses and has shown efficacy in inhibiting SARS-CoV-2 replication in cell culture.

| Parameter | Virus | Value | Reference |

| IC₅₀ (-1 PRF Inhibition) | SARS-CoV-2 | ~20 µM | [5] |

| SARS-CoV | 19.5 µM | [9] | |

| hCoV-OC43 | 29.7 µM | [9] | |

| hCoV-HKU1 | 38.6 µM | [9] | |

| EC₅₀ (Viral Replication Inhibition) | SARS-CoV-2 | 2.6 µM | [6] |

| EC₉₀ (Viral Replication Inhibition) | SARS-CoV-2 | 12 µM | [6] |

Experimental Protocols

Dual-Luciferase Reporter Assay for -1 PRF Inhibition

This assay is a key method for quantifying the efficiency of -1 ribosomal frameshifting and assessing the inhibitory effect of compounds like this compound.[5] It utilizes a reporter plasmid containing two luciferase genes, Firefly (FLuc) and Renilla (RLuc), separated by the viral frameshift signal. The upstream luciferase is in the initial reading frame, while the downstream luciferase is in the -1 frame. The ratio of the expression of the two luciferases indicates the frameshifting efficiency.

Materials:

-

HEK293T or HeLa cells[5]

-

DMEM with 10% fetal bovine serum[5]

-

-1 PRF reporter plasmid DNA[5]

-

Transfection reagent (e.g., Lipofectamine 2000)[5]

-

Phosphate-buffered saline (PBS)[5]

-

Glo Lysis Buffer (Promega)[5]

-

Dual-Glo Luciferase Assay System (Promega)[5]

-

Luminometer[5]

Procedure:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Luciferase Activity Measurement:

-

Dilute 1 µL of the cell lysate with 39 µL of PBS.[5]

-

Add 40 µL of the diluted lysate to a luminometer plate.

-

Add 40 µL of Dual-Glo FLuc substrate and measure the Firefly luciferase activity after a 10-minute incubation.[5]

-

Add 40 µL of Dual-Glo Stop & Glo reagent to quench the FLuc signal and simultaneously activate the Renilla luciferase.[5]

-

Measure the Renilla luciferase activity after a 10-minute incubation.[5]

-

-

Data Analysis:

-

Calculate the frameshift efficiency as the ratio of Renilla luciferase activity to Firefly luciferase activity.[5]

-

Normalize the frameshifting efficiency of the this compound-treated cells to that of the vehicle-treated cells.

-

Dual-luciferase assay workflow.

Conclusion

This compound represents a promising antiviral candidate with a novel mechanism of action targeting the programmed -1 ribosomal frameshifting of coronaviruses. The data presented in this guide underscore its potential and provide a foundation for further investigation. The detailed experimental protocols are intended to aid researchers in the continued exploration of this compound and other compounds targeting viral replication.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | SARS-CoV | TargetMol [targetmol.com]

- 5. pnas.org [pnas.org]

- 6. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.glpbio.com [file.glpbio.com]

The Core Antibacterial Mechanism of Merafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merafloxacin (formerly CI-934) is a synthetic difluorinated quinolinecarboxylic acid belonging to the fluoroquinolone class of antibiotics. While recent research has highlighted its potential as an antiviral agent, its primary and potent activity is as an antibacterial compound. This technical guide provides an in-depth overview of the core mechanism of action of this compound against bacteria. It details its inhibitory effects on bacterial DNA gyrase and topoisomerase IV, presents quantitative data on its in vitro activity, outlines experimental protocols for its evaluation, and illustrates the key pathways and workflows through detailed diagrams.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic with notable potency against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its bactericidal activity stems from the inhibition of essential bacterial enzymes involved in DNA replication, transcription, and repair. This guide will focus exclusively on the antibacterial properties of this compound, providing the detailed technical information required for research and development purposes.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of this compound involves the dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.

-

Topoisomerase IV: This enzyme's primary role is in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

This compound, like other fluoroquinolones, binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events including the inhibition of DNA replication and the induction of the SOS response, ultimately leading to bacterial cell death.

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Antibacterial Activity

The in vitro antibacterial activity of this compound (CI-934) has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound (CI-934) against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (including methicillin-resistant) | - | 0.05 - 0.2 | - | 0.2 | [1] |

| Staphylococci | - | - | - | 0.25 | [3] |

| Streptococcus pneumoniae | - | - | - | 0.25 | [3] |

| Streptococcus faecalis (Enterococcus faecalis) | - | - | - | 0.5 | [3] |

| Streptococci (Groups A, B, C, viridans) | - | 0.2 - 0.8 | - | 0.4 | [1] |

| Listeria monocytogenes | - | - | - | 1.0 |

Table 2: In Vitro Activity of this compound (CI-934) against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | - | ≤0.003 - 0.025 | - | 0.025 | [1] |

| Neisseria gonorrhoeae | - | ≤0.003 - 0.025 | - | 0.025 | [1] |

| Enterobacteriaceae | - | 0.1 - 25 | - | 1.6 | [1] |

| Escherichia coli | - | - | - | ≤1.0 | [3] |

| Klebsiella spp. | - | - | - | ≤1.0 | [3] |

| Proteus spp. | - | - | - | ≤1.0 | [3] |

| Salmonella spp. | - | - | - | ≤1.0 | [3] |

| Shigella spp. | - | - | - | ≤1.0 | [3] |

| Citrobacter spp. | - | - | - | ≤1.0 | [3] |

| Pseudomonas aeruginosa | - | 3.1 - 25 | - | 25 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Figure 2: Workflow for MIC Determination by Agar Dilution.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, then diluted in water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution to create a range of concentrations.

-

Agar Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave. Cool the agar to 45-50°C in a water bath.

-

Incorporation into Agar: Add 1 mL of each this compound dilution to 9 mL of molten Mueller-Hinton agar in sterile petri dishes to achieve the final desired concentrations. Swirl gently to mix and allow the agar to solidify. A control plate with no antibiotic should also be prepared.

-

Bacterial Inoculum Preparation: Inoculate a few colonies of the test bacterium into a suitable broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Inoculation: Using an inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Figure 3: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 100 µg/mL BSA), and relaxed plasmid DNA (e.g., pBR322).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by quantifying the band intensities.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA) and catenated kinetoplast DNA (kDNA).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add purified topoisomerase IV to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation is observed as a decrease in the intensity of the decatenated DNA bands with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.

Bacterial Resistance to this compound

Bacterial resistance to fluoroquinolones, including this compound, can develop through two primary mechanisms:

-

Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target enzymes.

-

Decreased Drug Accumulation: This can occur through either reduced uptake of the drug due to changes in the bacterial cell membrane (e.g., loss of porin channels) or increased efflux of the drug from the cell via multidrug resistance (MDR) efflux pumps.

Conclusion

This compound is a potent antibacterial agent that exerts its bactericidal effect through the inhibition of bacterial DNA gyrase and topoisomerase IV. Its broad spectrum of activity, particularly against Gram-positive cocci, makes it a significant member of the fluoroquinolone class. Understanding its detailed mechanism of action, antibacterial spectrum, and the potential for resistance is crucial for its appropriate application in research and potential future clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antibacterial agents.

References

- 1. In vitro activity of CI-934, a new quinolone, compared with that of other quinolones and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of CI-934 and other antimicrobial agents against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Merafloxacin's Antiviral Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery of the antiviral properties of Merafloxacin, a fluoroquinolone antibiotic. Initially developed for its antibacterial capabilities, this compound was identified through a high-throughput screening campaign as a potent inhibitor of a crucial viral mechanism known as -1 programmed ribosomal frameshifting (-1 PRF). This mechanism is essential for the replication of several pathogenic viruses, most notably betacoronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This whitepaper details the core findings, experimental methodologies, and quantitative data that underpin our understanding of this compound's antiviral activity. It is intended to serve as a comprehensive resource for researchers in virology, infectious diseases, and drug development.

Introduction

The emergence of novel viral pathogens, such as SARS-CoV-2, necessitates the rapid identification and development of effective antiviral therapeutics. One promising strategy is the repurposing of existing drugs, which can significantly expedite the clinical development timeline. This compound, a fluoroquinolone antibiotic, has emerged as a compelling candidate in this regard. Its antiviral activity stems not from its traditional antibacterial mechanism of targeting DNA gyrase, but from a distinct ability to interfere with a fundamental process in the replication of certain RNA viruses.

This whitepaper will explore the discovery of this novel activity, focusing on the molecular mechanism of action, the quantitative assessment of its efficacy, and the experimental protocols employed in these foundational studies.

Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting

The primary antiviral mechanism of this compound is the inhibition of -1 programmed ribosomal frameshifting (-1 PRF).[1][2][3][4][5][6][7] -1 PRF is a translational recoding event utilized by many viruses, including coronaviruses, to synthesize multiple proteins from a single messenger RNA (mRNA) molecule. In the case of SARS-CoV-2, -1 PRF is essential for the translation of the viral RNA-dependent RNA polymerase (RdRp) and other nonstructural proteins that form the replication and transcription complex.

The -1 PRF signal in the viral mRNA consists of a "slippery sequence" where the ribosome can shift its reading frame, followed by a complex RNA secondary structure, typically a pseudoknot. This pseudoknot causes the translating ribosome to pause at the slippery sequence, increasing the likelihood of a backward shift of one nucleotide. By inhibiting this frameshifting event, this compound effectively halts the production of essential viral enzymes, thereby suppressing viral replication.[2][4]

Signaling Pathway Diagram

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibition of -1 Programmed Ribosomal Frameshifting (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the -1 PRF activity.

| Virus Target | IC50 (µM) | Reference |

| SARS-CoV-2 | ~20 | [4][5] |

| SARS-CoV | 20 | |

| Human Coronavirus HKU1 | 30 | [2] |

| Human Coronavirus OC43 | 39 | [2] |

Table 2: Antiviral Activity and Cytotoxicity in Vero E6 Cells (SARS-CoV-2)

The half-maximal effective concentration (EC50) is the concentration of this compound that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

| Parameter | Value (µM) | Reference |

| EC50 | 2.6 | [5] |

| CC50 | >100 | |

| Selectivity Index (SI) | >38.5 |

Experimental Protocols

The discovery and characterization of this compound's antiviral activity involved a series of key experiments. The detailed methodologies for these are outlined below.

High-Throughput Screening for -1 PRF Inhibitors

The initial identification of this compound as a -1 PRF inhibitor was achieved through a high-throughput screen utilizing a dual-reporter system.

Experimental Workflow Diagram

Protocol: Dual-Luciferase Reporter Assay for -1 PRF Efficiency

-

Plasmid Construction: A reporter plasmid is constructed containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the SARS-CoV-2 frameshift signal (FSE) sequence. The second reporter is in the -1 reading frame relative to the first. An in-frame control plasmid with no frameshift signal is also prepared.

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 96-well plates and transfected with the reporter plasmids using a suitable transfection reagent.

-

Compound Treatment: Following transfection, cells are treated with compounds from a chemical library, including this compound, at various concentrations.

-

Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activities of both luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The -1 PRF efficiency is calculated as the ratio of the downstream (-1 frame) reporter activity to the upstream (0 frame) reporter activity, normalized to the in-frame control.

SARS-CoV-2 Replication Assay

To confirm the antiviral activity of this compound against live virus, a viral replication assay is performed.

Protocol: Plaque Assay in Vero E6 Cells

-

Cell Seeding: Vero E6 cells are seeded in 6-well or 12-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, an MOI of 0.05 was used in some key studies.[8] The virus is allowed to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. Media containing various concentrations of this compound or a vehicle control (e.g., DMSO) is added.

-

Incubation and Overlay: The infected and treated cells are incubated for a period to allow for viral replication and plaque formation (typically 48-72 hours). An overlay of agarose or methylcellulose is often used to limit the spread of the virus to adjacent cells, resulting in localized plaques.

-

Plaque Visualization: After the incubation period, the cells are fixed with 4% formaldehyde and stained with a crystal violet solution. The crystal violet stains the living cells, while the areas of cell death due to viral lysis (plaques) remain clear.

-

Quantification: The plaques are counted, and the viral titer (Plaque Forming Units per milliliter, PFU/mL) is calculated. The EC50 is determined by plotting the reduction in plaque number against the concentration of this compound.

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity of the compound.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Vero E6 cells are seeded in opaque-walled 96-well plates at a density appropriate for the assay duration.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound, identical to those used in the antiviral assays. Control wells with untreated cells and vehicle controls are included.

-

Incubation: The plates are incubated for the same duration as the viral replication assay (e.g., 48-72 hours).

-

ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.

-

Luminescence Reading: The luminescence, which is proportional to the number of viable (metabolically active) cells, is measured using a luminometer.

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion

The discovery of this compound's antiviral activity against betacoronaviruses represents a significant finding in the search for novel anti-infective agents. Its mechanism of action, the inhibition of -1 programmed ribosomal frameshifting, is a validated antiviral target. The quantitative data demonstrate potent and specific inhibition of SARS-CoV-2 replication in vitro with a favorable safety profile. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation of this compound and other -1 PRF inhibitors as potential broad-spectrum antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this repurposed drug.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 2. protocols.io [protocols.io]

- 3. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]

- 6. absa.org [absa.org]

- 7. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting (2021), Sun Yu | AcademicGPT, tlooto [tlooto.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merafloxacin, a fluoroquinolone antibiotic, has been identified as a specific inhibitor of betacoronavirus replication. Its mechanism of action is the targeted inhibition of programmed -1 ribosomal frameshifting (-1 PRF), a critical process for the translation of viral polyproteins. This guide provides an in-depth technical overview of this compound's antiviral activity, its specificity for the Betacoronavirus genus, the quantitative data supporting its efficacy, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting

This compound's antiviral activity stems from its ability to specifically inhibit -1 PRF in betacoronaviruses[1][2][3]. This process is essential for the virus to synthesize its RNA-dependent RNA polymerase (RdRp) and other non-structural proteins required for replication[3].

The site of action is a highly structured RNA element known as the frameshift-inducing element (FSE), which in betacoronaviruses is characterized by a three-stem pseudoknot structure[1][2]. This compound is believed to bind to this pseudoknot, stabilizing it in a conformation that prevents the ribosome from slipping back one nucleotide, thereby terminating translation prematurely and preventing the synthesis of the full-length viral polyprotein[4]. This targeted disruption of a fundamental viral process underpins its efficacy.

Signaling Pathway Diagram

Caption: Mechanism of this compound Action on Betacoronavirus -1 PRF.

Specificity for Betacoronaviruses

A key feature of this compound is its specificity for the Betacoronavirus genus. It shows potent activity against SARS-CoV-2, SARS-CoV, HCoV-HKU1, and HCoV-OC43[2][3]. In contrast, it exhibits significantly weaker or no activity against alphacoronaviruses such as HCoV-229E and HCoV-NL63, a gammacoronavirus (Infectious Bronchitis Virus), and other viruses like HIV-1 and West Nile Virus[2][3]. This specificity is attributed to the distinct and more elaborate pseudoknot structures of the FSEs in non-betacoronaviruses, which this compound does not effectively target[1][2].

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against various coronaviruses.

Table 1: Inhibition of -1 Programmed Ribosomal Frameshifting (-1 PRF) by this compound

| Virus | Genus | IC50 (µM) for -1 PRF Inhibition |

| SARS-CoV-2 | Betacoronavirus | ~20 |

| SARS-CoV | Betacoronavirus | ~20 |

| HCoV-HKU1 | Betacoronavirus | ~30 |

| HCoV-OC43 | Betacoronavirus | ~39 |

| HCoV-229E | Alphacoronavirus | Weak Inhibition |

| HCoV-NL63 | Alphacoronavirus | Weak Inhibition |

Table 2: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2

| Assay Parameter | Cell Line | Value (µM) |

| EC50 (Antiviral Activity) | Vero E6 | 2.6 |

| CC50 (Cytotoxicity) | Vero E6 | >100 |

Data sourced from[1].

Experimental Protocols

High-Throughput Screening for -1 PRF Inhibitors (Dual-Reporter Assay)

This protocol describes a generalized high-throughput screening method to identify inhibitors of viral -1 PRF, similar to the one used to identify this compound.

Objective: To quantify the efficiency of -1 PRF in the presence of test compounds.

Principle: A dual-reporter plasmid is constructed where a primary reporter (e.g., mCherry) is translated in the 0-frame, followed by the viral FSE, and a secondary reporter (e.g., GFP) is in the -1 frame. Inhibition of frameshifting leads to a decrease in the secondary reporter's signal relative to the primary one.

Methodology:

-

Reporter Plasmid Construction:

-

The FSE sequence of the target betacoronavirus (e.g., SARS-CoV-2) is cloned between the coding sequences of a primary and a secondary reporter gene in a mammalian expression vector. The secondary reporter is in the -1 reading frame relative to the primary one.

-

-

Cell Culture and Transfection:

-

HEK293T cells are seeded in 96- or 384-well plates.

-

Cells are transfected with the dual-reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

Following transfection, cells are treated with a library of small molecule compounds at a fixed concentration. A DMSO control is included.

-

-

Incubation:

-

Plates are incubated for 24-48 hours to allow for reporter gene expression.

-

-

Data Acquisition:

-

The fluorescence intensity of both reporters is measured using a high-content imager or a plate reader.

-

-

Data Analysis:

-

The ratio of the secondary reporter signal to the primary reporter signal is calculated for each well.

-

The frameshifting efficiency for each compound is normalized to the DMSO control.

-

Hits are identified as compounds that significantly reduce the reporter ratio without significant cytotoxicity.

-

Workflow Diagram: High-Throughput Screening

Caption: High-throughput screening workflow for -1 PRF inhibitors.

SARS-CoV-2 Plaque Reduction Neutralization Assay

This protocol is used to determine the concentration of an antiviral compound, such as this compound, that inhibits viral replication, measured by the reduction in viral plaques.

Objective: To determine the EC50 of this compound against SARS-CoV-2.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The number of plaques (zones of cell death) is counted to determine the extent of viral inhibition.

Methodology:

-

Cell Seeding:

-

Seed Vero E6 cells in 24-well plates to form a confluent monolayer overnight.

-

-

Compound Dilution:

-

Prepare serial dilutions of this compound in a cell culture medium with low serum (e.g., 2% FBS).

-

-

Infection and Treatment:

-

Infect the Vero E6 cell monolayers with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and add the media containing the different concentrations of this compound.

-

-

Overlay:

-

Add an overlay medium (e.g., containing Avicel or agarose) to restrict viral spread to adjacent cells.

-

-

Incubation:

-

Incubate the plates for 2-3 days at 37°C in a CO2 incubator.

-

-

Fixation and Staining:

-

Fix the cells with 4% formaldehyde.

-

Stain the cell monolayer with crystal violet to visualize the plaques.

-

-

Plaque Counting and Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Workflow Diagram: Plaque Reduction Assay

Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.

Conclusion

This compound represents a promising lead compound for the development of novel antivirals targeting betacoronaviruses. Its specific mechanism of action, inhibiting the crucial -1 PRF process, and its demonstrated in vitro efficacy against SARS-CoV-2 and other related viruses, highlight its potential. The detailed experimental protocols provided herein offer a framework for further investigation and development of this compound and other compounds targeting this unique viral vulnerability.

References

- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecdc.europa.eu [ecdc.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

The Antibacterial Spectrum of Merafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a synthetic difluorinated quinolone carboxylic acid. As a member of the fluoroquinolone class of antibiotics, its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This guide provides a comprehensive overview of the in-vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visual representations of key methodologies.

Mechanism of Action

The antibacterial activity of fluoroquinolones, including this compound, stems from their ability to form a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzyme. This complex blocks the progression of the DNA replication fork, leading to DNA damage and ultimately cell death. This targeted action on bacterial enzymes ensures high efficacy against susceptible microorganisms. While recent research has explored the antiviral properties of this compound, its foundational role as a potent antibacterial agent remains a critical area of study.[1]

In-Vitro Antibacterial Spectrum

The in-vitro activity of this compound has been evaluated against a broad range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension system.

Table 1: In-Vitro Activity of this compound against Gram-Positive Aerobic Bacteria

| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 7763 (pooled) | 0.05 - 0.2 | - | 0.25 |

| Staphylococcus aureus (Methicillin-resistant) | - | - | - | 0.13 |

| Staphylococcus epidermidis | - | - | - | 0.2 |

| Streptococcus pneumoniae | 314 (pooled) | ≤0.003 - 0.8 | - | 0.4 |

| Streptococcus pyogenes (Group A) | - | - | - | 0.4 |

| Streptococcus agalactiae (Group B) | - | - | - | 0.4 |

| Viridans Streptococci | - | - | - | 0.4 |

| Enterococcus faecalis | 314 (pooled) | - | - | 0.5 |

| Listeria monocytogenes | - | - | - | 1.0 |

Data compiled from multiple sources.

Table 2: In-Vitro Activity of this compound against Gram-Negative Aerobic Bacteria

| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | 0.1 - 25 | - | 1.6 |

| Klebsiella pneumoniae | - | 0.1 - 25 | - | 1.6 |

| Enterobacter cloacae | - | 0.1 - 25 | - | 1.6 |

| Proteus mirabilis | - | 0.1 - 25 | - | 1.6 |

| Citrobacter freundii | - | 0.1 - 25 | - | 1.6 |

| Morganella morganii | - | 0.1 - 25 | - | 1.6 |

| Acinetobacter spp. | - | 0.1 - 25 | - | 1.6 |

| Pseudomonas aeruginosa | - | 3.1 - 25 | - | >8.0 |

| Haemophilus influenzae | - | ≤0.003 - 0.025 | - | 0.06 |

| Neisseria gonorrhoeae | - | ≤0.003 - 0.025 | - | 0.13 |

| Neisseria meningitidis | - | - | - | 0.13 |

Data compiled from multiple sources.

Table 3: In-Vitro Activity of this compound against Anaerobic Bacteria

| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Non-Bacteroides anaerobes | - | 0.05 - 3.1 | - | 1.6 |

Data compiled from multiple sources.

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentrations is a critical component of assessing the antibacterial spectrum of a compound. The following methodologies are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07-A10, which provides guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[2][3][4][5][6][7]

Agar Dilution Method

The agar dilution method is a reference standard for MIC determination. It involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Preparation of Agar Plates with Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a temperature of 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

-

Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an ambient air incubator.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining MICs and is particularly amenable to high-throughput screening.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared as described for the agar dilution method.

-

Preparation of Microdilution Plates: A series of twofold dilutions of the antimicrobial stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

-

Inoculation: Each well (except the sterility control) is inoculated with a standardized volume of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours.

-

Reading of Results: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

This compound demonstrates a broad spectrum of in-vitro antibacterial activity, with notable potency against many Gram-positive and Gram-negative pathogens. Its efficacy against key respiratory and systemic pathogens underscores its potential as a valuable therapeutic agent. The standardized methodologies outlined in this guide provide a framework for the consistent and reproducible evaluation of its antibacterial properties, which is essential for ongoing research and drug development efforts. Further investigations into its in-vivo efficacy and pharmacokinetic/pharmacodynamic properties are warranted to fully elucidate its clinical potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. dokumen.pub [dokumen.pub]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

An In-depth Technical Guide to the Synthesis and Derivatization of Merafloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a fluoroquinolone antibacterial agent that has garnered significant interest for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its chemical name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid. This technical guide provides a comprehensive overview of the synthesis of the this compound core structure and strategies for its derivatization, aimed at supporting further research and development in this area.

Core Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary components: the construction of the 1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the synthesis of the 3-(ethylaminomethyl)pyrrolidine side chain. The final step involves the nucleophilic substitution of a leaving group at the C-7 position of the quinolone core with the synthesized pyrrolidine derivative.

Synthesis of the Fluoroquinolone Core

A key intermediate for similar structures is 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its synthesis has been reported, providing a foundational methodology. The synthesis of the corresponding ethyl ester involves the reaction of the precursor ester with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF)[1][2][3]. The final carboxylic acid can be obtained by hydrolysis of the ester[4].

To achieve the 6,8-difluoro substitution pattern of this compound, the synthesis would likely start from a correspondingly substituted aniline derivative, such as 2,4-difluoro-3-chloroaniline.

Logical Flow of Quinolone Core Synthesis

Caption: Proposed synthesis of the this compound quinolone core.

Synthesis of the C-7 Side Chain: 3-(Ethylaminomethyl)pyrrolidine

The synthesis of the 3-(ethylaminomethyl)pyrrolidine side chain is a critical step. While a direct protocol is not explicitly detailed, methods for the synthesis of similar substituted pyrrolidines provide a strong basis. One practical approach involves the reductive amination of a suitable pyrrolidine precursor. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for another fluoroquinolone, has been described in detail, showcasing a practical and efficient stereoselective process[5][6]. General methods for the synthesis of 2-aminomethyl and 3-amino pyrrolidines often involve multi-step sequences starting from readily available precursors[1][7][8].

Experimental Workflow for Side Chain Synthesis

Caption: Plausible synthetic routes for the C-7 side chain.

Final Assembly of this compound

The final step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between the 1-ethyl-6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the 3-(ethylaminomethyl)pyrrolidine side chain. This type of reaction is a well-established method for the synthesis of C-7 substituted fluoroquinolones. The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Final Synthesis Step

Caption: Final coupling reaction to yield this compound.

Derivatization of this compound

The derivatization of this compound, particularly at the C-7 position, is a key strategy for modulating its antibacterial spectrum, potency, and pharmacokinetic properties. The pyrrolidine moiety offers multiple points for modification.

C-7 Side Chain Modification

Research has shown that alterations to the C-7 side chain can significantly impact the biological activity of this compound. In one study, two analogs were synthesized with modified C-7 moieties to investigate the relationship between the side chain structure and its anti-frameshifting activity, which is relevant to its potential antiviral properties[2][9].

-

Analog 1: Shortened Distal Side Chain: Shortening the ethylaminomethyl group while retaining the pyrrolidine ring was found to reduce the desired biological activity.

-

Analog 2: Pyrrolidine to Piperidine Replacement: Replacing the pyrrolidine ring with a piperidine ring almost completely abolished the activity.

These findings underscore the critical role of the specific 3-(ethylaminomethyl)pyrrolidin-1-yl substituent for the biological profile of this compound.

Further derivatization strategies could involve:

-

Alkylation or Acylation of the Secondary Amine: The secondary amine in the side chain is a prime target for introducing a variety of substituents to explore structure-activity relationships (SAR).

-

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring itself could influence the conformation and binding of the molecule to its target.

-

Synthesis of Novel Spirocyclic Analogs: The synthesis of novel fluoroquinolones with spirocyclic amine peripheries at the C-7 position has been explored for other fluoroquinolones like ciprofloxacin and could be a promising avenue for this compound derivatization[10].

Derivatization Strategy Visualization

Caption: Potential sites for this compound derivatization.

Quantitative Data

While specific yield and spectroscopic data for the complete synthesis of this compound are not widely published, data from analogous fluoroquinolone syntheses can provide valuable benchmarks.

Table 1: Representative Yields for Fluoroquinolone Synthesis Steps

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Ethylation of Quinolone Ester | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ~64% | [2] |

| C-7 Substitution | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ciprofloxacin | ~70-80% | General Literature |

Table 2: Representative Spectroscopic Data for Fluoroquinolone Analogs

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |

| Ciprofloxacin Analog | 15.48 (s, 1H), 8.56 (s, 1H), 7.80 (d, 1H), 7.08 (d, 1H), 4.04 (d, 2H), 3.94-3.62 (m, 4H), 3.52-3.39 (m, 1H), 1.33-0.98 (m, 8H) | 178.53, 168.98, 155.20, 154.24, 150.98, 150.05, 146.59, 144.33, 144.18, 142.56, 117.22, 117.13, 113.59, 113.28, 108.86, 103.05, 62.88, 56.15, 50.10, 47.71, 38.37, 34.37, 29.03, 26.31, 18.16, 13.37, 10.16 | [10] |

| Norfloxacin | Aromatic C-H: ~7.2 ppm; C=CH: ~6.8 ppm; NH: ~6.8 ppm; -OH: ~11.3 ppm | Not provided | [11] |

Note: The provided spectroscopic data are for structurally related compounds and should be used as a general reference. The IR spectrum of fluoroquinolones typically shows characteristic bands for the carboxylic acid OH, C=O (ketone and carboxylic acid), and C-F bonds[11][12].

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar fluoroquinolone structures. These should be adapted and optimized for the specific synthesis of this compound.

General Procedure for the Synthesis of Ethyl 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

A suspension of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1 equivalent) and potassium carbonate (excess, e.g., 2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature. Ethyl iodide (excess, e.g., 1.5-2 equivalents) is added, and the mixture is heated to 80-90 °C for several hours (e.g., 18 hours)[2]. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol[2]. A patent also describes a method using chloroethane under pressure[3].

General Procedure for the C-7 Substitution Reaction

To a solution of 1-ethyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as pyridine or DMSO, is added the 3-(ethylaminomethyl)pyrrolidine (1.1-1.5 equivalents). The reaction mixture is heated at reflux for an extended period (e.g., 18-24 hours) until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo. The residue is triturated with a suitable solvent (e.g., methanol or ether) to induce precipitation. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried to afford this compound. Further purification can be achieved by recrystallization.

Conclusion

The synthesis of this compound is a multi-step process that relies on established methodologies in fluoroquinolone chemistry. The construction of the difluoro-quinolone core and the stereoselective synthesis of the C-7 pyrrolidine side chain are the most challenging aspects. Derivatization, particularly at the C-7 position, offers a fertile ground for the discovery of new analogs with improved properties. This guide provides a foundational framework for researchers to build upon in their efforts to synthesize and explore the therapeutic potential of this compound and its derivatives. Further research to establish detailed and optimized protocols, along with thorough characterization of intermediates and the final product, is essential for advancing this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate - Google Patents [patents.google.com]

- 4. 68077-26-9|1-Ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid|BLD Pharm [bldpharm.com]

- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amineâ - figshare - Figshare [figshare.com]

- 7. Collection - Enantioselective Synthesis of 2âAminomethyl and 3âAmino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajabs.org [ajabs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Merafloxacin: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a synthetic difluorinated quinolonecarboxylic acid. While initially investigated for its broad-spectrum antibacterial activity, particularly against Gram-positive organisms, its development was discontinued. More recently, this compound has garnered renewed interest for its potent antiviral activity against betacoronaviruses, including SARS-CoV-2. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by two distinct mechanisms of action: its antibacterial effects, typical of the fluoroquinolone class, and its more recently discovered antiviral properties.

Antibacterial Activity

This compound has demonstrated in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its potency is particularly notable against staphylococci and streptococci. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 1: In Vitro Antibacterial Activity of this compound (CI-934)

| Bacterial Species/Group | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococci (including MRSA) | 0.2 - 0.25 | 0.05 - 0.2 |

| Enterococci | 0.5 | |

| Streptococci (Groups A, B, C, viridans, S. pneumoniae) | 0.4 | 0.2 - 0.8 |

| Listeria monocytogenes | 1.0 | |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | 0.025 - 0.06 | ≤0.003 - 0.025 |

| Neisseria gonorrhoeae | 0.025 - 0.13 | ≤0.003 - 0.025 |

| Neisseria meningitidis | 0.13 | |

| Enterobacteriaceae | 1.6 | 0.1 - 25 |

| Pseudomonas aeruginosa | >8.0 - 25 | 3.1 - 25 |

| Anaerobes | ||

| Non-Bacteroides species | 1.6 | 0.05 - 3.1 |

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Antiviral Activity

This compound has been identified as a potent inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in betacoronaviruses. This mechanism is crucial for the translation of viral polyproteins. By disrupting this process, this compound effectively inhibits viral replication.

Table 2: In Vitro Antiviral Activity of this compound against Betacoronaviruses

| Parameter | Virus | Value | Cell Line |

| IC50 (-1 PRF Inhibition) | SARS-CoV-2 | ~20 µM | |

| IC50 (-1 PRF Inhibition) | SARS-CoV | ~20 µM | |

| IC50 (-1 PRF Inhibition) | HCoV-HKU1 | ~30 µM | |

| IC50 (-1 PRF Inhibition) | HCoV-OC43 | ~39 µM | |

| EC50 (Viral Replication Inhibition) | SARS-CoV-2 | 2.6 µM | Vero E6 |

| EC90 (Viral Replication Inhibition) | SARS-CoV-2 | 12 µM | Vero E6 |

Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. EC90 is the effective concentration for 90% inhibition.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Despite a thorough review of publicly available scientific literature, including historical data for CI-934, specific quantitative pharmacokinetic parameters for this compound in any species could not be identified. Data regarding its absorption, distribution, metabolism, and excretion (ADME) profile, such as Cmax, Tmax, plasma half-life, bioavailability, metabolic pathways, and excretion routes, are not available in the public domain. This lack of information is likely due to the discontinuation of its clinical development.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacodynamic studies of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound was primarily assessed using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates overnight.

-

Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of this compound are prepared in broth in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

-

Control wells (growth control without antibiotic and sterility control without bacteria) are included.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

-1 Programmed Ribosomal Frameshifting (-1 PRF) Inhibition Assay

The antiviral activity of this compound was identified and quantified using a reporter-based assay to measure the efficiency of -1 PRF.

Protocol: Dual-Luciferase Reporter Assay for -1 PRF Inhibition

-

Construct Design:

-

A dual-luciferase reporter plasmid is constructed. The viral frameshift signal sequence is inserted between the Renilla luciferase (upstream) and Firefly luciferase (downstream) coding sequences. The Firefly luciferase is in the -1 reading frame relative to the Renilla luciferase.

-

-

Cell Transfection and Compound Treatment:

-

Host cells (e.g., HEK293T) are seeded in multi-well plates.

-

The cells are transfected with the dual-luciferase reporter plasmid.

-

After a suitable incubation period, the cells are treated with varying concentrations of this compound.

-

-

Luciferase Activity Measurement:

-

Following treatment, cell lysates are prepared.

-

The activities of both Renilla and Firefly luciferases are measured using a luminometer and a dual-luciferase assay kit.

-

-

Calculation of Frameshifting Efficiency:

-

The -1 PRF efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity.

-

The inhibitory effect of this compound is determined by comparing the frameshifting efficiency in treated cells to that in untreated (DMSO control) cells. The IC50 value is calculated from the dose-response curve.

-

SARS-CoV-2 Replication Inhibition Assay

The ability of this compound to inhibit the replication of live SARS-CoV-2 was assessed using a plaque formation assay.

Protocol: Plaque Assay for Viral Titer Determination

-

Cell Culture and Infection:

-

Vero E6 cells are seeded in multi-well plates to form a confluent monolayer.

-

The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Compound Treatment:

-

Immediately after infection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

-

Incubation and Overlay:

-

The infected and treated cells are incubated for a period to allow for viral replication and plaque formation (typically 2-3 days).

-

An overlay medium (e.g., containing agarose or methylcellulose) is added to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

-

Plaque Visualization and Quantification:

-

After the incubation period, the cells are fixed and stained (e.g., with crystal violet).

-

The plaques (clear zones where cells have been lysed by the virus) are counted.

-

-

Determination of EC50 and EC90:

-

The viral yield (plaque-forming units per mL, PFU/mL) is calculated for each concentration of this compound.

-

The EC50 and EC90 values are determined by plotting the percentage of viral replication inhibition against the drug concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Antiviral Action of this compound.

Caption: Experimental Workflow for Antiviral Activity.

Conclusion

This compound is a fluoroquinolone with demonstrated in vitro efficacy against a range of bacteria and, notably, potent antiviral activity against betacoronaviruses through the inhibition of -1 programmed ribosomal frameshifting. While its antibacterial profile is well-characterized by MIC data, a significant gap exists in the public domain regarding its pharmacokinetic properties. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of its pharmacodynamic effects. The unique antiviral mechanism of this compound may warrant further exploration in the context of developing novel anti-coronavirus therapeutics.

Merafloxacin Structural Analogs: A Deep Dive into Antibacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin (also known as CI-934) is a synthetic difluorinated quinolonecarboxylic acid that has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its unique structural features, particularly the ethyl-amino-methyl pyrrolidine side chain at the C7 position, contribute to its potent activity, especially against streptococci and staphylococci.[1] This technical guide provides a comprehensive overview of the structural analogs of this compound and their corresponding antibacterial activity, with a focus on quantitative data, experimental methodologies, and the underlying structure-activity relationships.

Core Structure and Structure-Activity Relationships (SAR)

The core structure of this compound is a 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid moiety. The substituent at the C7 position is a critical determinant of the antibacterial spectrum and potency of fluoroquinolones. In this compound, this is a 3-[(ethylamino)methyl]-1-pyrrolidinyl group.

Structure-activity relationship (SAR) studies on fluoroquinolones have established several key principles:

-

C7 Substituent: The nature of the heterocyclic ring at the C7 position significantly influences antibacterial activity. A 5- or 6-membered nitrogen heterocycle is generally optimal.[2] An aminopyrrolidine group, as seen in this compound, tends to enhance Gram-positive activity, while a piperazine ring often improves potency against Gram-negative bacteria.[2]

-

N1 Substituent: The N1 substituent also plays a role in activity. This compound possesses an ethyl group at this position.

-

C8 Position: The fluorine atom at the C8 position in this compound contributes to its antibacterial profile.

Quantitative Antibacterial Activity of this compound (CI-934)

The antibacterial activity of this compound has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound (CI-934) against Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% of Strains (MIC⁹⁰) (µg/mL) |

| Streptococcus pneumoniae | - | - | 0.25[3] |

| Streptococcus faecalis | - | - | 0.5[3] |

| Staphylococci (including methicillin-resistant S. aureus) | - | 0.05 to 0.2 | 0.2[1] |

| Streptococci (pneumococci, viridans, S. faecalis, Lancefield groups A, B, C) | - | 0.2 to 0.8 | 0.4[1] |

Table 2: In Vitro Activity of this compound (CI-934) against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% of Strains (MIC⁹⁰) (µg/mL) |

| Haemophilus influenzae | - | ≤0.003 to 0.025 | 0.025[1] |

| Neisseria gonorrhoeae | - | ≤0.003 to 0.025 | 0.025[1] |

| Enterobacteriaceae | - | 0.1 to 25 | 1.6[1] |